molecular formula C21H18N4O4 B11048901 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11048901
M. Wt: 390.4 g/mol
InChI Key: VCECBJIONXVWGO-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide is a complex heterocyclic compound. It belongs to the class of chromeno[2,3-b]pyridines, which are known for their versatile biological profiles and various applications in different fields. This compound is characterized by the presence of multiple functional groups, including amino, methoxy, hydroxy, and cyano groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide can be achieved through a one-pot process. This method involves the transformation of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. The reaction is carried out under reflux conditions, leading to the formation of the desired compound in good yield . The structure of the compound is confirmed using various spectroscopic techniques, including elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy .

Chemical Reactions Analysis

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

    Condensation: The compound can undergo condensation reactions with various reagents to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition or activation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity may result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide can be compared with other similar compounds, such as:

The uniqueness of 2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridin-3-yl cyanide lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H18N4O4/c1-27-11-4-6-15(28-2)13(8-11)17-12-5-3-10(26)7-16(12)29-21-18(17)19(23)14(9-22)20(24)25-21/h3-8,17,26H,1-2H3,(H4,23,24,25)

InChI Key

VCECBJIONXVWGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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